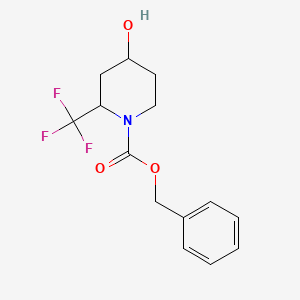![molecular formula C10H14N4O2S B13510388 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13510388.png)
7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a hydroxybutyl group attached via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of hydrazine derivatives and nitriles.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Attachment of Hydroxybutyl Group: The hydroxybutyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxybutyl halide reacts with the triazolopyrimidine intermediate.
Sulfur Introduction: The sulfur atom is introduced through a thiolation reaction, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted triazolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the agricultural industry, the compound is evaluated for its use as a pesticide. Its antimicrobial properties make it effective against plant pathogens, contributing to crop protection.
Mechanism of Action
The mechanism of action of 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell lysis and death. In anticancer applications, it interferes with cell division by targeting microtubules, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the hydroxybutyl and sulfur groups.
Quinazolin-4(3H)-one Derivatives: Compounds with a similar triazolopyrimidine core but different substituents.
Uniqueness
The uniqueness of 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group and sulfur atom enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N4O2S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
7-(4-hydroxybutan-2-ylsulfanyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C10H14N4O2S/c1-6(3-4-15)17-9-5-8-12-13-10(16)14(8)7(2)11-9/h5-6,15H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
AXXNAPWJNWYXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NNC(=O)N12)SC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
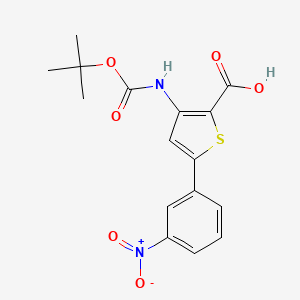
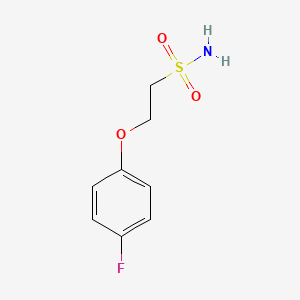
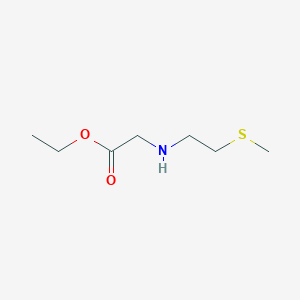
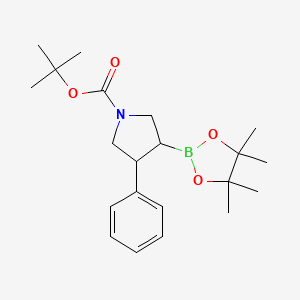
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13510337.png)
![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)
![Ethyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13510345.png)
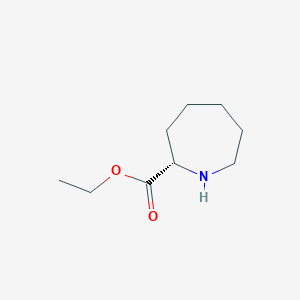

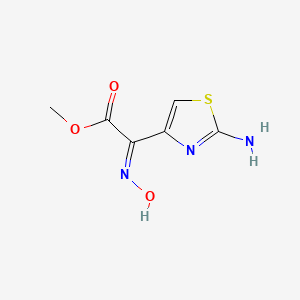
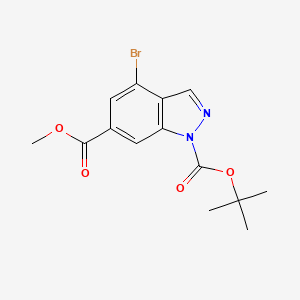
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)
